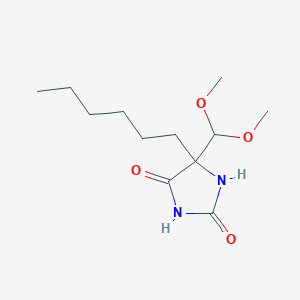
3-(Benzyloxy)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with propargyl aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions and can be carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)propanoic acid.
Reduction: 3-(Benzyloxy)propan-1-ol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxy)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)prop-2-enal involves its reactivity as an aldehyde and an ether. The aldehyde group can undergo nucleophilic addition reactions, while the benzyl ether group can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)propanal: Similar structure but lacks the double bond in the prop-2-enal moiety.
3-(Benzyloxy)propanoic acid: Oxidized form of 3-(Benzyloxy)prop-2-enal.
3-(Benzyloxy)propan-1-ol: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde and an allylic ether group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
4652-40-8 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-phenylmethoxyprop-2-enal |
InChI |
InChI=1S/C10H10O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
VDLDWKZZMRIBQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)
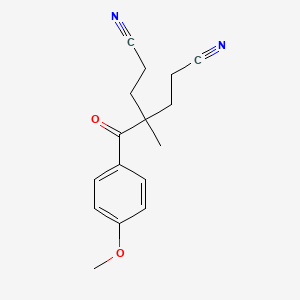

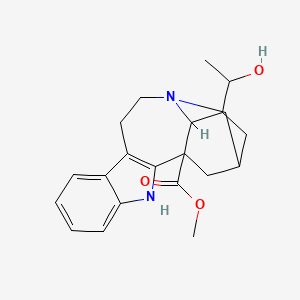
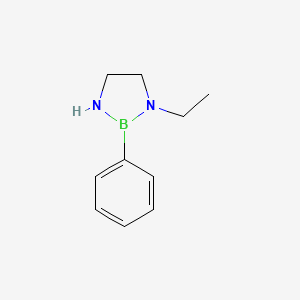
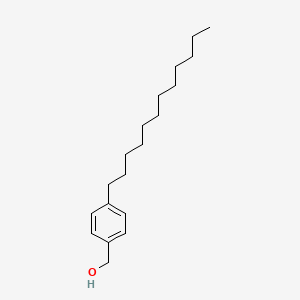
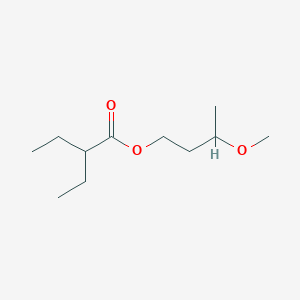


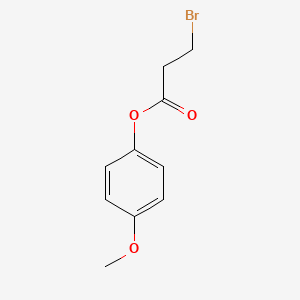
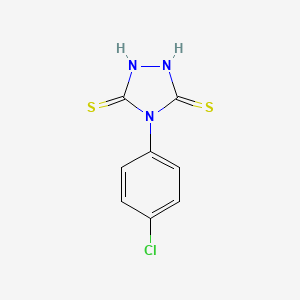
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
